Product packaging for MK-2 Dye(Cat. No.:CAS No. 1037440-21-3)

MK-2 Dye

Cat. No.: B1429901
CAS No.: 1037440-21-3
M. Wt: 955.5 g/mol
InChI Key: FOELOZKDLHJOHT-JYRXYQGCSA-N
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Description

Significance of Organic Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells are a type of thin-film solar cell based on a semiconductor formed between a photo-sensitized anode and an electrolyte. wikipedia.org The sensitizer (B1316253), or dye, is a critical component that absorbs sunlight and injects excited electrons into the semiconductor, initiating the flow of electric current. nih.gov Organic dyes have gained prominence as sensitizers due to several advantages over traditional ruthenium-based metal complexes. sigmaaldrich.comespublisher.com They typically possess higher molar extinction coefficients, allowing for thinner semiconductor layers, and their molecular structures can be readily modified to tune their optical and electrochemical properties. sigmaaldrich.comub.edu Furthermore, the use of metal-free organic dyes aligns with the goal of developing low-cost and environmentally friendly solar cell technologies. espublisher.comresearchgate.net

The general structure of these organic dyes often follows a donor-π-bridge-acceptor (D-π-A) architecture. ub.edursc.org The donor and acceptor moieties facilitate intramolecular charge transfer upon photoexcitation, a key process for efficient electron injection into the semiconductor's conduction band. ub.edu The acceptor group also typically contains anchoring functionalities, such as carboxylic or cyanoacrylic acid, to ensure strong adsorption onto the semiconductor surface. sigmaaldrich.comub.edu

Historical Context and Development of MK-2 Dye

The development of dye-sensitized solar cells gained significant momentum with the work of Michael Grätzel and Brian O'Regan in 1991, which introduced a high-surface-area, mesoporous semiconductor layer, leading to a breakthrough in device efficiency. wikipedia.orgrsc.org While early research heavily focused on ruthenium-based sensitizers like the N3 and N719 dyes, concerns over the cost and limited availability of rare metals spurred the development of metal-free organic alternatives. sigmaaldrich.commdpi.com

In this context, the this compound was developed by researchers at Japan's National Institute of Advanced Industrial Science and Technology (AIST). soken-asia.com This carbazole-based dye was designed to address some of the shortcomings of earlier organic dyes, such as coumarin (B35378) dyes, which, despite showing high efficiencies, suffered from lower electron transfer efficiency and shorter electron lifetimes. aist.go.jp The synthesis of the MK dye series, including MK-2, was a strategic effort to improve both solar cell performance and long-term stability. sigmaaldrich.comsigmaaldrich.com

The molecular structure of MK-2 features a carbazole (B46965) unit as the electron donor and a cyanoacrylic acid group as the electron acceptor, connected by an oligothiophene π-conjugated bridge. sigmaaldrich.com This specific design results in strong light absorption in the visible spectrum. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H70N2O2S4 B1429901 MK-2 Dye CAS No. 1037440-21-3

Properties

IUPAC Name

(Z)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H70N2O2S4/c1-6-11-15-19-25-40-34-52(63-50(40)38-45(39-59)58(61)62)55-43(27-21-17-13-8-3)36-54(65-55)57-44(28-22-18-14-9-4)37-53(66-57)56-42(26-20-16-12-7-2)35-51(64-56)41-31-32-49-47(33-41)46-29-23-24-30-48(46)60(49)10-5/h23-24,29-38H,6-22,25-28H2,1-5H3,(H,61,62)/b45-38-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOELOZKDLHJOHT-JYRXYQGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)/C=C(/C#N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H70N2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746371
Record name (2Z)-2-Cyano-3-[4~5~-(9-ethyl-9H-carbazol-3-yl)-1~4~,2~3~,3~3~,4~3~-tetrahexyl[1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophen]-1~5~-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

955.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037440-21-3
Record name (2Z)-2-Cyano-3-[4~5~-(9-ethyl-9H-carbazol-3-yl)-1~4~,2~3~,3~3~,4~3~-tetrahexyl[1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophen]-1~5~-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1037440-21-3
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Synthetic Strategies and Structural Modifications of Mk 2 Dye

Established Synthetic Pathways for MK-2 Dye

The synthesis of the this compound, a molecule with a complex regioregular oligothiophene structure, has been approached through various established pathways. A common route involves a multi-step process utilizing well-known coupling reactions. For instance, the synthesis can begin with the creation of key precursor molecules, such as 9-Ethyl-3-bromo-9H-carbazole and various n-hexylthiophene boronic acid esters. amazonaws.com The assembly of the oligothiophene backbone is then typically achieved through sequential Suzuki and Stille coupling reactions, which are standard methods for forming carbon-carbon bonds in organic synthesis. amazonaws.comnih.gov This process involves the careful, stepwise extension of the thiophene (B33073) chain. tcichemicals.com A Vilsmeier reaction can be used to introduce the aldehyde group, which is then condensed with cyanoacetic acid in the presence of a base like piperidine (B6355638) to form the final cyanoacrylic acid acceptor and anchoring group. amazonaws.com

Molecular Engineering Approaches for Performance Enhancement

The performance of this compound is intrinsically linked to its molecular structure. Researchers have extensively used molecular engineering to fine-tune its properties for enhanced efficiency in applications like DSSCs.

Design Principles of Donor-π-Acceptor (D-π-A) Architecture

The this compound is a classic example of a molecule built on the Donor-π-Acceptor (D-π-A) architectural principle. nanoge.orgrsc.orgrsc.org This design is fundamental to many high-performance organic dyes used in solar cells. nih.govmdpi.com The D-π-A structure facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com

Donor (D): The electron-donating part of the molecule, which, in MK-2, is the 9-ethyl-9H-carbazol-3-yl group. amazonaws.comresearchgate.net This unit provides the electron that is excited by light.

π-Bridge (π): A conjugated spacer that connects the donor and acceptor units. In MK-2, this is the regioregular quaterthiophene (four thiophene units) chain. amazonaws.comrsc.org This bridge facilitates the transfer of the excited electron from the donor to the acceptor. frontiersin.org

Acceptor (A): The electron-withdrawing part of the molecule, which pulls the excited electron away from the donor. In MK-2, this is the cyanoacrylic acid group. rsc.orgrsc.org This group also serves as the anchor to attach the dye to a semiconductor surface like titanium dioxide (TiO₂). acs.org

Upon light absorption, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), primarily located on the donor and π-bridge, to the Lowest Unoccupied Molecular Orbital (LUMO), which is concentrated on the acceptor and anchoring group. rsc.orgmdpi.com This "push-pull" system creates a polarized excited state, enabling the efficient injection of the electron into the semiconductor's conduction band. nih.govmdpi.com

Influence of Thiophene Bridge Modifications

Length of the Bridge: Increasing the length of the conjugated thiophene linker generally leads to a red-shift in the absorption spectrum, meaning the dye can absorb lower-energy light. researchgate.netiaea.org This can enhance the light-harvesting efficiency of the solar cell. However, simply extending the bridge can sometimes have a "trade-off" effect, where an increase in photocurrent might be accompanied by a decrease in photovoltage. rsc.org

Structural Shape: The planarity of the π-bridge is crucial for effective electronic communication between the donor and acceptor. frontiersin.org Introducing different heterocyclic units or creating a cross-shaped, double D-π-A structure linked by a central thiophene can reduce dye aggregation on the semiconductor surface and slow down charge recombination processes, leading to longer electron lifetimes and higher open-circuit voltages. acs.org

Heteroatom Substitution: Replacing the sulfur atom in the thiophene ring with another heteroatom, such as in furan (B31954), can also alter performance. Theoretical studies have shown that a furan bridge, compared to a thiophene one, can lead to a higher short-circuit photocurrent density due to a larger driving force for electron injection and better light-harvesting efficiency. rsc.org

Impact of Acceptor Unit Alterations

The acceptor unit plays a dual role: it facilitates intramolecular charge transfer and anchors the dye to the semiconductor. Altering this unit is a key strategy for performance enhancement. The cyanoacrylic acid in MK-2 is a widely used and effective acceptor, but research has explored alternatives. acs.org

Auxiliary Acceptors: Introducing an additional acceptor unit, creating a D-A-π-A structure, can optimize energy levels and improve photovoltaic performance and stability. rsc.orgrsc.org For example, inserting a benzothiadiazole (BTDA) unit between the π-bridge and the final cyanoacrylic acid acceptor can tune the dye's optical and electrochemical properties. epfl.ch The strategic placement of such auxiliary acceptors can extend light-harvesting and reduce charge recombination, leading to a better balance between photocurrent and photovoltage. rsc.org

Alternative Acceptor Groups: Replacing the entire cyanoacrylic acid group is another approach. Computational studies suggest that groups like 2-(1,1-dicyanomethylene) rhodanine (B49660) could serve as excellent alternative acceptors. rsc.org The choice of acceptor can significantly influence the electron distribution in the LUMO, the energy levels, and the injection efficiency into the semiconductor. mdpi.com

Functional Group Derivatization and its Effects

Derivatization, the transformation of a specific functional group into another, is a powerful tool for modifying the properties of a dye without altering its core D-π-A structure. tandfonline.com This is often done to improve stability, solubility, or binding characteristics. mdpi.comnih.gov

Carboxylate vs. Hydroxamic Acid Anchoring Groups

The anchoring group is responsible for the electronic coupling between the dye and the semiconductor surface. While the carboxylate of cyanoacrylic acid is the standard anchor in MK-2, replacing it with a hydroxamic acid group has been shown to offer significant advantages. yale.edu

An efficient synthetic protocol has been developed to modify the commercial this compound by converting its cyanoacrylic acid anchoring group into a hydroxamic acid anchor, creating a derivative known as MK-2HA. yale.edu This modification is achieved in two steps from the commercial dye. yale.edu

Key Differences and Effects:

Binding and Stability: Hydroxamic acid anchors have been found to provide superior binding ability to TiO₂ surfaces compared to carboxylates. nih.gov This stronger binding leads to enhanced durability, particularly in the presence of water. DSSCs made with the standard carboxylate-anchored this compound can suffer efficiency declines of up to 50% when water is introduced into the electrolyte, whereas devices with the MK-2HA derivative show essentially no loss in efficiency under the same conditions. yale.edu

The table below summarizes the comparative performance of DSSC devices made with the original this compound and its hydroxamic acid derivative, MK-2HA.

DyeJsc (mA/cm²)Voc (V)FF (%)η (%)Reference
MK-213.90.61605.1 yale.edu
MK-2HA (24h adsorption)16.50.69606.9 yale.edu
Table showing photovoltaic performance parameters for dye-sensitized solar cells (DSSCs) using MK-2 and its hydroxamic acid derivative (MK-2HA). Jsc: short-circuit current density; Voc: open-circuit voltage; FF: fill factor; η: overall power conversion efficiency.

Alkoxysilyl Group Substitution

The conventional anchoring group for organic sensitizers like the this compound onto semiconductor surfaces such as titanium dioxide (TiO₂) is the carboxylic acid moiety. nih.gov However, research has explored the substitution of this group with alternatives to enhance the stability and photovoltaic performance of dye-sensitized solar cells (DSSCs). One of the most promising alternatives is the alkoxysilyl group (-Si(OR)₃). nih.govamu.edu.pl

Studies comparing dyes with alkoxysilyl and carboxyl anchoring groups have revealed significant advantages for the silyl (B83357) functionality. researchgate.netresearchgate.net In an investigation involving azobenzene (B91143) dyes, the alkoxysilyl derivative demonstrated a notable improvement in the open-circuit photovoltage (Voc) of 60 mV compared to its carboxylic acid counterpart. researchgate.netresearchgate.net This enhancement is primarily attributed to the alkoxysilyl group's superior ability to retard the charge recombination reaction between injected electrons in the TiO₂ conduction band and the oxidized species of the electrolyte's redox couple. researchgate.netresearchgate.net The formation of a robust Si-O-Ti covalent bond at the dye/semiconductor interface creates a more effective insulating layer, which suppresses this key loss mechanism. researchgate.net

Further research on a variant of the this compound, where the standard carboxylic acid anchor was replaced by an alkoxysilyl group, supports these findings. amu.edu.plrsc.org Theoretical and experimental studies on this MK-2-silyl derivative, alongside similar modifications to indoline (B122111) dyes like D149, have been conducted to understand the impact on charge transfer dynamics. amu.edu.plamu.edu.pl The consensus is that the alkoxysilyl anchor provides a more stable and electronically favorable linkage to the TiO₂ surface, which is crucial for long-term device performance and efficiency. nih.govresearchgate.net Electrochemical measurements and DFT calculations performed on similar dye systems confirm that while the HOMO and LUMO energy levels remain nearly identical between the two anchoring types, the alkoxysilyl group significantly increases the electron lifetimes within the TiO₂ conduction band. researchgate.netresearchgate.net

Table 1: Comparison of Anchoring Groups on Azobenzene Dye Performance This table is based on data for a model system to illustrate the typical effects of alkoxysilyl substitution, as specific comparative data for an MK-2 vs. MK-2-silyl pair was not available in the search results.

Anchoring GroupChromophoreVoc Improvement (vs. COOH)Key Finding
Carboxylic Acid(Dimethylamino)azobenzeneReferenceStandard anchor
Triethoxysilane(Dimethylamino)azobenzene+ 60 mVLonger electron lifetimes in TiO₂; reduced charge recombination. researchgate.netresearchgate.net

Role of Alkyl Chains in Molecular Design

The incorporation of alkyl chains into the molecular structure of the this compound is a critical design feature that significantly enhances the performance of dye-sensitized solar cells. researchgate.netnih.gov The original design of the highly efficient MK-1 and MK-2 dyes included n-hexyl chains attached to the oligothiophene π-spacer, a strategic modification that distinguishes them from earlier generations of organic sensitizers. nih.govacs.orgsigmaaldrich.com

The primary function of these alkyl chains is to create a hydrophobic insulating layer on the surface of the TiO₂ electrode. rsc.orgd-nb.info This molecular barrier serves several key purposes:

Suppression of Charge Recombination: The alkyl chains physically obstruct the approach of oxidized redox species (e.g., I₃⁻ from the common iodide/triiodide electrolyte) to the TiO₂ surface. researchgate.netd-nb.info This minimizes the undesirable charge recombination pathway where electrons injected into the semiconductor are intercepted by the electrolyte before they can be collected at the anode. researchgate.netd-nb.info This suppression of recombination leads directly to a longer electron lifetime in the TiO₂ conduction band and a significant increase in the open-circuit voltage (Voc). researchgate.netnih.gov

Reduced Dye-Cation Recombination: The alkyl chains also help to distance the oxidized dye cation from the injected electron in the TiO₂, slowing down this direct recombination pathway. rsc.orgnih.gov For efficient cell performance, the rate of dye regeneration by the redox shuttle must be significantly faster than this recombination process. d-nb.infonih.gov

Research has shown a direct correlation between the presence and length of these alkyl chains and device performance. In a comparative study, dyes MK-1 and MK-2, which possess hexyl chains, exhibited higher Voc values than a similar dye, MK-3, which lacks these chains. nih.govacs.org The increased photovoltage was attributed to the alkyl chains effectively reducing interactions between the TiO₂ and the electrolyte. acs.org While longer alkyl chains are generally beneficial, there is an optimal length; excessively long chains can sometimes impede the dye regeneration rate, leading to a decrease in efficiency. acs.org Nevertheless, the molecular design of alkyl-functionalized dyes like MK-2, which achieved a high efficiency of 7.7%, demonstrates the promise of this strategy for creating high-performance molecular photovoltaics. researchgate.netnih.gov

Table 2: Photovoltaic Performance of Alkyl-Functionalized Dyes This table includes data for MK-2 and related dyes to highlight the impact of alkyl chain functionalization.

DyeKey Structural FeatureJsc (mA·cm⁻²)Voc (V)Fill Factor (FF)Efficiency (η) (%)
MK-2 n-hexyl chains on oligothiophene14.00.740.747.7 researchgate.netnih.gov
MK-1 n-hexyl chains on oligothiophene (shorter π-spacer than MK-2)-Higher Voc than MK-3 acs.org-5.6 acs.org
MK-3 No hexyl chains on oligothiophene-Lower Voc than MK-1/MK-2 acs.org-4.8 acs.org

This compound, also known as 2-cyano-3-[5′′′-(9-ethyl-9H-carbazol-3-yl)-3′,3′′,3′′′,4-tetra-n-hexyl-[2,2′,5′,2′′,5′′,2′′′]-quaterthiophen-5-yl]acrylic acid, is an organic sensitizer (B1316253) widely studied for its application in dye-sensitized solar cells (DSSCs). nih.govsigmaaldrich.com Its molecular structure features a donor-π-acceptor (D-π-A) configuration, comprising a carbazole (B46965) donor unit, an oligothiophene π-conjugated bridge with hexyl side chains, and a cyanoacrylic acid acceptor group. sigmaaldrich.com Computational and theoretical investigations, primarily utilizing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding its electronic structure, charge transfer characteristics, and spectroscopic properties, which are crucial for its photovoltaic performance.

Computational and Theoretical Investigations of Mk 2 Dye

Electronic Structure Analysis via Density Functional Theory (DFT)

DFT is a powerful tool for analyzing the ground-state electronic structure of molecules. acs.orgresearchgate.netacs.org For MK-2 dye, DFT calculations provide crucial information about its molecular orbitals and charge distribution, which are fundamental to its function as a photosensitizer.

Frontier Molecular Orbitals (HOMO and LUMO) Alignment with Semiconductor Bands

The alignment of the dye's frontier molecular orbitals (HOMO and LUMO) with the energy bands of the semiconductor (typically TiO₂) and the redox electrolyte is critical for efficient charge transfer in DSSCs. e-asct.orgnih.gov DFT calculations determine the energy levels of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) of this compound. acs.orgresearchgate.net For effective electron injection into the semiconductor's conduction band, the LUMO energy level of the dye must be higher than the conduction band edge of the semiconductor. acs.orge-asct.org Conversely, the HOMO energy level of the dye should be lower than the redox potential of the electrolyte to facilitate dye regeneration. acs.orge-asct.org Studies on MK-2 and similar dyes have shown that DFT calculations can predict HOMO and LUMO levels that are appropriately aligned for these processes. acs.orgresearchgate.net

A study using DFT calculations on various dyes, including MK-2, found that the LUMO of the chosen dye molecules was above the conduction band edge position of the TiO₂ semiconductor (-4.0 eV), ensuring efficient electron injection from the dye's LUMO to the TiO₂ conduction band. acs.org The HOMO energy of these dyes was also found to be lower than the redox potential of the I⁻/I₃⁻ electrolyte (-4.8 eV), indicating that regeneration of the oxidized dye is energetically favorable. acs.org

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a key process in D-π-A organic dyes like MK-2 upon photoexcitation. acs.orgdu.ac.in DFT calculations help in understanding the distribution of electron density in the ground state and how it shifts upon excitation, revealing the ICT character. acs.orgresearchgate.netdu.ac.in The D-π-A structure of MK-2 facilitates the transfer of electron density from the carbazole (B46965) donor through the oligothiophene π-bridge to the cyanoacrylic acid acceptor upon light absorption. sigmaaldrich.com DFT studies analyze the electron density distribution in the HOMO and LUMO, where the HOMO is typically localized on the donor and π-bridge, and the LUMO is shifted towards the acceptor and anchoring group. e-asct.orgrsc.org This spatial separation of HOMO and LUMO electron densities is indicative of efficient ICT. acs.orgresearchgate.nete-asct.org

Research has shown that efficient ICT requires the orbitals to be extended through the atoms forming the conjugated system, allowing for effective charge delocalization. acs.org DFT studies on dye sensitizer (B1316253) molecules reveal the roles of electron-donating and -withdrawing components in the ICT process after photoexcitation. acs.org

Excited State Geometry and Electronic Excitation Analysis

DFT can be used to optimize the geometry of the dye in its ground state. acs.orgresearchgate.net To understand the behavior of the dye upon light absorption, analysis of electronic excitations is performed. While ground-state properties are studied with DFT, excited-state properties and transitions are typically investigated using TD-DFT. acs.orgresearchgate.net However, DFT provides the optimized ground-state geometry which serves as the starting point for TD-DFT calculations of excited states. acs.orgresearchgate.net Analyzing the changes in molecular geometry between the ground and excited states can provide insights into the structural relaxation that occurs after photoexcitation and its impact on charge transfer. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

TD-DFT is an essential computational method for studying the excited-state properties of molecules and predicting their electronic absorption spectra. acs.orgresearchgate.netresearchgate.net It is widely used for organic dyes to simulate their photophysical behavior. acs.orgresearchgate.netresearchgate.net

Simulation of Electronic Absorption Spectra

TD-DFT calculations can simulate the UV-Vis absorption spectra of this compound by calculating the excitation energies and oscillator strengths of electronic transitions. acs.orgresearchgate.netrsc.org These simulations help in understanding the origin of the absorption bands and how structural modifications might affect the spectral properties. researchgate.netresearchgate.netrsc.org The calculated absorption spectra can be compared with experimental data to validate the theoretical methods and models used. acs.orgresearchgate.net

Studies have shown that TD-DFT, often combined with solvent models like the conductor-like polarizable continuum model (CPCM), can reasonably reproduce the experimental absorption spectra of organic dyes. acs.orgresearchgate.net Different DFT functionals and basis sets can influence the accuracy of the predicted spectra, and the choice of functional often depends on the specific electronic structure and charge-transfer characteristics of the dye. researchgate.netresearchgate.net For MK-2 and related dyes, calculations have shown main absorption bands that are in good agreement with experimental values and are attributed to π-π* transitions and intramolecular charge transfer transitions. researchgate.net

Theoretical Validation of Experimental Photophysical Data

Computational results from TD-DFT, such as excitation energies, oscillator strengths, and predicted absorption spectra, are crucial for validating experimental photophysical data obtained from techniques like UV-Vis absorption spectroscopy and fluorescence spectroscopy. acs.orgresearchgate.netdu.ac.in By comparing the calculated and experimental data, researchers can confirm the nature of electronic transitions, understand the charge transfer processes, and refine theoretical models. acs.orgresearchgate.netdu.ac.in This reciprocal validation between computation and experiment allows for a deeper understanding of the dye's behavior and helps in the rational design of new sensitizers with improved properties. acs.org

Studies have shown that TD-DFT calculations can provide a reasonable match with reported experimental UV-Vis spectra and band gaps for organic dyes. acs.orgresearchgate.net The analysis of charge density differences for excited states computed using TD-DFT can highlight the different responses of various dyes and provide evidence for photoinduced intramolecular charge transfer. acs.orgdu.ac.in

Adsorption and Interfacial Interactions Modeling

Modeling the adsorption and interfacial interactions of this compound on semiconductor surfaces is essential for understanding the fundamental processes governing charge injection in DSSCs. Computational methods allow for detailed analysis of how the dye molecules bind to the semiconductor, the energetics of these interactions, and the influence of the surrounding environment.

Binding Modes on Semiconductor Surfaces (e.g., TiO2, ZnO)

The anchoring of this compound to semiconductor surfaces, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), is primarily facilitated by specific functional groups within the dye molecule. The carboxylic acid group is a common and effective anchoring group for many organic dyes on TiO₂ surfaces researchgate.netmdpi.com. Studies on this compound have indicated that it typically adsorbs onto TiO₂ surfaces via a bidentate bridging mode acs.orgnih.gov. This binding configuration involves the interaction of two oxygen atoms from the carboxylic acid group with a single titanium atom on the TiO₂ surface.

While the bidentate bridging mode is frequently observed and often considered energetically favorable, other binding modes, such as the monodentate mode (involving only one oxygen atom from the carboxylic group) and ester-like linkages, can also occur depending on the specific surface conditions and the presence of co-adsorbates mdpi.comresearchgate.net. The nature of the anchoring group significantly influences the binding strength and the electronic coupling between the dye and the semiconductor, which in turn affects the efficiency of electron injection mdpi.comresearchgate.netyale.eduamu.edu.pl.

Research on other dyes with similar anchoring groups on both TiO₂ and ZnO surfaces suggests that the binding configuration can be influenced by the semiconductor material itself, although some studies indicate that for certain complexes, the binding configuration might be independent of the semiconductor material acs.org.

Adsorption Energies and Energetics

Computational studies are employed to calculate the adsorption energies of dye molecules on semiconductor surfaces, providing quantitative information about the stability of the dye-semiconductor complex. The adsorption energy is defined as the energy released when a dye molecule binds to the surface. A more negative adsorption energy generally indicates a stronger and more stable binding.

Calculating adsorption energies typically involves determining the total energy of the adsorbed system (dye + semiconductor) and subtracting the energies of the isolated dye molecule and the clean semiconductor surface core.ac.uk. For instance, computational calculations on a different photoactive material adsorbed on TiO₂ reported an adsorption energy of -31714.5 kcal/mol, highlighting the significant energy changes associated with the adsorption process ajgreenchem.com. Studies on other organic dyes on TiO₂ have also provided calculated adsorption energies for different binding configurations iphy.ac.cn.

The adsorption energy is a critical parameter as it influences the surface coverage of the dye and the long-term stability of the dye-semitized electrode. Computational investigations help in identifying the most stable adsorption configurations and understanding the factors that affect the adsorption strength.

Influence of Solvent and Electrolyte Environment on Adsorption

The performance of DSSCs is significantly influenced by the environment at the dye-semiconductor interface, which includes the solvent and electrolyte. Computational studies have investigated the impact of these components on the adsorption geometry and electronic structure of adsorbed dyes core.ac.ukacs.org.

The presence of solvent molecules can introduce important modifications to the dye adsorption geometry compared to calculations performed in a vacuum core.ac.ukacs.org. For example, studies have shown that the bonding distance of the dye from the semiconductor surface can increase, and the adsorption energy can decrease in the presence of a solvent core.ac.ukacs.org. Solvents can also influence the acid-base properties of the system, potentially inducing deprotonation of the dye's anchoring group upon adsorption core.ac.ukacs.org. Acetonitrile (B52724), a common solvent in DSSC electrolytes, is often used in sensitization solutions and is noted for not significantly interfering with dye adsorption hsbi.de.

Advanced Computational Methodologies

Advanced computational methodologies are increasingly being applied to gain deeper insights into the complex processes occurring in DSSCs sensitized with dyes like MK-2. These methods allow for the simulation of dynamic processes and the integration of information across different length and time scales.

Ab Initio Molecular Dynamics in Charge Transfer Studies

Ab initio molecular dynamics (AIMD) is a powerful computational technique used to simulate the dynamic behavior of atoms and molecules based on first-principles quantum mechanical calculations. In the context of DSSCs, AIMD is employed to study ultrafast charge transfer processes, such as electron injection from the excited dye into the semiconductor's conduction band and the subsequent regeneration of the oxidized dye by the electrolyte acs.orgcsun.eduacs.org.

AIMD simulations can provide detailed information about the electronic coupling between the dye and the semiconductor, the pathways of electron transfer, and the influence of nuclear motion on these processes. Studies using AIMD on dye-sensitized systems have investigated the effect of semiconductor surface terminations and defects on electron injection dynamics csun.edu. AIMD has also been used to study the mechanism and rate of dye regeneration by different redox mediators in the electrolyte acs.orgacs.org. These simulations can reveal the roles of individual electrolyte components, such as iodide ions, in the regeneration process acs.org.

While specific AIMD studies focusing solely on this compound were not prominently found in the provided snippets, the application of this methodology to similar dye-sensitized systems demonstrates its relevance for understanding the charge transfer dynamics involving MK-2.

Multiscale Computational Modeling for Device Functioning

DSSC devices involve processes occurring across a wide range of length and time scales, from molecular interactions at the dye-semiconductor interface to macroscopic charge transport and recombination within the porous semiconductor network and electrolyte. Multiscale computational modeling approaches aim to bridge these different scales to provide a comprehensive understanding of the entire device functioning acs.orgresearchgate.netresearchgate.net.

These methodologies often combine different computational techniques, such as quantum mechanics (e.g., DFT and TD-DFT) to describe electronic properties and interfacial interactions, and classical methods (e.g., molecular dynamics and drift-diffusion models) to simulate larger-scale phenomena like charge transport and diffusion within the device architecture researchgate.netrsc.orgnih.gov.

Charge Transfer Dynamics and Kinetics in Mk 2 Dye Sensitized Systems

Photoinduced Electron Injection Mechanisms

Photoinduced electron injection is the primary step in the operation of a DSSC, where an electron from the excited dye molecule is transferred into the conduction band of the semiconductor. rsc.orgnih.govscielo.brnih.govscielo.br This process generates a charge-separated state, with an oxidized dye molecule on the TiO2 surface and an electron in the TiO2 nanoparticle. scielo.brnih.govscielo.br

Ultrafast Electron Injection Processes and Time Constants

Electron injection from photoexcited sensitizers to TiO2 is known to occur on ultrafast timescales, ranging from femtoseconds to picoseconds. rsc.orgscielo.brscispace.comresearchgate.net For MK-2 dye, ultrafast electron injection to the conduction band of TiO2 has been revealed by transient absorption spectroscopy. mdpi.com Studies have shown that the electron injection process can occur within 350 fs. mdpi.com The injection rate constant for MK-2 has been estimated to be greater than 5 x 10^12 s^-1. mdpi.com This ultrafast injection is significantly faster than the radiative rate constant of MK-2, which is approximately 3.47 x 10^7 s^-1, suggesting a near 100% electron injection yield. mdpi.com

Biphasic Electron Injection Dynamics

Electron injection dynamics are often found to be biphasic. scielo.brmdpi.comnccr-must.ch For the this compound, the electron injection process to the titania conduction band has been found to appear biphasically. mdpi.com The faster component occurs within 350 fs, while a slower component is observed between 80 and 95 ps. mdpi.com Another study on a similar system also reported a biphasic injection with components at 0.52 ps and 67 ps, although this was for an anthocyanin dye, it illustrates the common biphasic nature attributed to injection from unthermalized ("hot") and thermalized excited states. scispace.comacs.org The faster component is often attributed to injection from higher energy, unthermalized excited states, while the slower component is assigned to injection from the thermalized excited state. rsc.orgscielo.br

Driving Force of Electron Injection (ΔGinject)

Here is a table summarizing some typical electron injection time constants observed in dye-sensitized TiO2 systems, including those relevant to MK-2:

ProcessTime ScaleNotesSource
Ultrafast Electron Injection< 100 fs - 350 fsInitial, rapid injection from excited state scispace.commdpi.com
Fast Electron Injection80 ps - 95 psSlower component, potentially from thermalized excited state mdpi.com
Biphasic InjectionSub-ps and Ps rangeOften observed, attributed to hot and thermalized electron injection scielo.brnccr-must.ch

Charge Recombination Pathways

Back Electron Transfer to Oxidized Dye and Electrolyte

Two primary charge recombination pathways are significant in MK-2 sensitized systems:

Back Electron Transfer to Oxidized Dye: Injected electrons in the TiO2 conduction band can recombine with the oxidized dye molecules on the TiO2 surface. scielo.brnih.gov This process competes directly with the regeneration of the oxidized dye by the redox mediator in the electrolyte. nih.govscielo.br Partial sub-nanosecond back electron transfer from titania to the dye has been observed. nih.gov

Recombination with Electrolyte: Electrons in the TiO2 can also recombine with oxidized species in the electrolyte (e.g., I3- in an iodide/triiodide electrolyte). rsc.orgnih.gov This occurs particularly at points where the semiconductor film is exposed to the electrolyte.

The kinetics of charge recombination can be strongly dependent on the electron occupation in trap/conduction band states of the TiO2 film. researchgate.net

Strategies for Recombination Suppression

Suppressing charge recombination is crucial for improving DSSC performance. scielo.brmdpi.com Several strategies have been employed to mitigate recombination in dye-sensitized systems, including those using MK-2:

Molecular Structure Modulation: Modifying the molecular structure of the dye can augment its intrinsic photochemical stability and diminish accumulation, facilitating electron transfer while suppressing recombination. researchgate.net For instance, incorporating specific acceptor units or extending the π-conjugation can influence recombination rates. researchgate.netnih.gov Studies on modified MK-2 dyes have shown that structural changes can lead to longer electron lifetimes. researchgate.net

Passivation Layers: The introduction of passivation or blocking layers, such as metal oxide coatings (e.g., Al2O3) or nanocrystalline TiO2 layers, on the TiO2 surface can effectively suppress the recombination of electrons with the electrolyte. nih.govmdpi.comnih.gov Very small alumina (B75360) layers (around 0.1 nm thickness) have shown significant impact in reducing the rate constants of electron transfer processes, including partial back electron transfer to the dye. nih.gov Alumina blocking layers and molecular capping have been shown to slow down both electron injection and partial sub-nanosecond back electron transfer from titania to the dye. nih.govacs.org

Coadsorbents: The use of coadsorbents, such as chenodeoxycholic acid (CDCA), can help prevent dye aggregation on the TiO2 surface, which in turn can limit recombination reactions between the redox electrolyte and electrons in the TiO2 layer. nih.gov Coadsorbents can also contribute to suppressing electron recombination between TiO2 and the dyes. mdpi.com

Electrolyte Composition: The composition of the electrolyte, including the redox couple and additives, can influence recombination rates. amu.edu.pl

Here is a table outlining the primary charge recombination pathways in MK-2 sensitized systems:

Recombination PathwayDescriptionImpact on Efficiency
Back Electron Transfer to Oxidized DyeElectron from TiO2 conduction band recombines with the oxidized dye.Reduces photocurrent
Recombination with ElectrolyteElectron from TiO2 recombines with oxidized species in the electrolyte.Reduces photovoltage and photocurrent

Strategies for Recombination Suppression:

StrategyMechanismSource
Molecular Structure ModificationTailoring dye structure to improve stability and reduce electron accumulation. researchgate.netnih.gov
Passivation LayersApplying insulating layers (e.g., Al2O3, TiO2) to block electron transfer to the electrolyte. nih.govmdpi.comnih.gov
CoadsorbentsPreventing dye aggregation and forming a protective layer on the TiO2 surface. nih.govmdpi.com
Electrolyte CompositionOptimizing redox couple and additives to favor dye regeneration over recombination. amu.edu.pl

Dye Regeneration Kinetics by Redox Mediators

Dye regeneration is a critical step in the DSSC cycle, restoring the dye to its ground state and enabling continuous light harvesting rsc.orgnih.gov. This process involves the transfer of an electron from the reduced form of a redox mediator (e.g., I⁻) to the oxidized dye molecule (D⁺) rsc.orgfrontiersin.org.

Mechanism of Oxidized Dye Reduction

The reduction of the oxidized dye (D⁺) by a redox mediator (R) typically follows a mechanism where the mediator donates an electron to D⁺, regenerating the neutral dye (D) and forming the oxidized mediator (R⁺) rsc.orgfrontiersin.org. For the commonly used iodide/triiodide (I⁻/I₃⁻) redox couple, the mechanism involves iodide ions reducing the oxidized dye. It has been shown that the mechanism for electron transfer can involve complexation of iodide to the dye researchgate.net. Efficient regeneration requires the distance between the reactants to be sufficiently short to favor interaction researchgate.net.

Influence of Redox Couple on Regeneration Rate

Studies have investigated various redox couples with this compound, including iodide/triiodide and cobalt-based mediators mdpi.commdpi.comnih.gov. The regeneration efficiency has been found to depend on the structure of the dye and the concentration of the redox couples rsc.org. Metal coordination complexes, particularly those based on cobalt and copper, have shown promise as alternative redox mediators mdpi.com. For efficient dye regeneration, an optimum driving force, typically around 20-25 kJ mol⁻¹ (approximately 0.21-0.26 eV), is required acs.orgresearchgate.net.

Measurements of the regeneration rate between ferrocene (B1249389) and MK-2 have shown consistent rate constants across different ferrocene concentrations acs.org. Structural changes in the mediator or the dye have been reported to have minor effects on the regeneration rate in some cases acs.org.

Experimental Characterization of Charge Transfer Dynamics

Various experimental techniques are employed to probe the complex charge transfer dynamics in this compound-sensitized systems across different timescales.

Femtosecond Broadband Transient Absorption Spectroscopy (TAS)

Femtosecond broadband transient absorption spectroscopy (TAS) is a powerful technique used to study ultrafast charge transfer processes, such as electron injection from the excited dye into the semiconductor conduction band, which typically occurs on the femtosecond to picosecond timescale mdpi.comncn.gov.pl. TAS involves exciting the sample with an ultrashort laser pulse (pump) and then probing the transient changes in absorption at different wavelengths with a delayed broadband pulse .

In studies involving this compound, femtosecond TAS has been used to investigate electron injection dynamics into TiO₂ mdpi.comamu.edu.pl. For instance, the electron injection process for carbazole (B46965) this compound in combination with cobalt- or copper-based redox mediators has been investigated mdpi.com. The electron injection process to the titania conduction band can appear biphasically with components on the femtosecond and picosecond timescales mdpi.com. TAS can also reveal information about the excited-state lifetime of the dye researchgate.net. Analysis of transient absorption spectra of MK-2 in solution and sensitized solar cells provides insights into the dynamics amu.edu.pl.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is used to measure the excited-state lifetime of the dye, providing information about the rate of processes that quench the excited state, such as electron injection into the semiconductor researchgate.netrsc.orgnih.govresearchgate.netrsc.org. By measuring the decay of fluorescence intensity over time after excitation, the excited-state lifetime can be determined nih.goviitb.ac.in. A shorter excited-state lifetime of the dye when adsorbed on the semiconductor compared to in solution is indicative of efficient electron injection researchgate.netrsc.org.

Studies on this compound and its analogs have utilized time-resolved fluorescence spectroscopy to characterize their photophysical properties researchgate.netrsc.org. The excited-state lifetimes of MK-2 and modified MK-2 dyes have been measured, and these values can be compared to the timescale of electron injection rsc.org. For example, the excited-state lifetimes of MK-2 and a hydroxamate-substituted analog were found to be considerably larger than the sub-picosecond timescale of electron injection into TiO₂ as measured by THz spectroscopy rsc.org.

Photoelectrochemical Impedance Spectroscopy (EIS)

Photoelectrochemical impedance spectroscopy (EIS) is a technique used to investigate the electronic and ionic processes occurring in operational DSSCs under illumination rsc.orgresearchgate.netscirp.orgresearchgate.net. EIS measures the impedance of the solar cell over a range of frequencies, providing information about various charge transfer and transport resistances and capacitances within the device researchgate.net. This includes insights into electron transport within the semiconductor film, electron recombination at the semiconductor/electrolyte interface, and charge transfer at the counter electrode researchgate.net.

EIS has been applied to study this compound-sensitized solar cells to analyze their electrical properties and understand the influence of factors like the surface linker on performance rsc.orgresearchgate.netyale.edu. EIS measurements can highlight the influence of dye and redox couple chemistry on the balance of recombination and regeneration kinetics nih.gov. Analysis of EIS data allows for the derivation of parameters such as electron lifetime and transport rate within the TiO₂ film researchgate.net. For this compound, EIS has been used to assess the recombination resistance and the lifetime of the charge-separated state, demonstrating that modifications to the dye structure can lead to significant increases in these parameters yale.edu.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound71528224
Titanium Dioxide14808-60-7
Iodine798
Triiodide-
Ferrocene4396
Acetonitrile (B52724)6344
Ethyl Acetate8857

Dye Regeneration Kinetics by Redox Mediators

Dye regeneration is a pivotal step in the DSSC operation cycle, where the oxidized dye molecule receives an electron from the reduced species of the redox couple present in the electrolyte. This process restores the dye to its ground state, making it available for subsequent light absorption and electron injection events rsc.orgnih.gov.

Mechanism of Oxidized Dye Reduction

The reduction of the oxidized this compound (MK-2⁺) is primarily facilitated by the reduced form of the redox mediator. In systems employing the common iodide/triiodide (I⁻/I₃⁻) redox couple, iodide ions (I⁻) donate an electron to MK-2⁺, regenerating MK-2 and forming iodine radicals or other intermediates which eventually lead to the formation of triiodide (I₃⁻) rsc.orgfrontiersin.org. Studies have indicated that the mechanism of electron transfer from iodide to the oxidized dye can involve the formation of a complex between the iodide and the dye, requiring close proximity between the reactants for efficient regeneration researchgate.net.

Influence of Redox Couple on Regeneration Rate

The nature of the redox couple significantly influences the kinetics of dye regeneration. The driving force for regeneration, defined by the difference in redox potentials between the oxidized dye and the reduced mediator, is a key factor determining the regeneration rate rsc.orgacs.orgresearchgate.net. An adequate driving force is necessary to ensure that the regeneration process is sufficiently fast to outcompete detrimental charge recombination reactions, such as the back electron transfer from the TiO₂ conduction band to the oxidized dye rsc.orgresearchgate.net. However, an excessively large driving force can lead to a reduction in the open-circuit voltage of the solar cell rsc.org.

Research involving this compound has explored different redox mediators, including the iodide/triiodide couple and various cobalt-based complexes mdpi.commdpi.comnih.gov. The efficiency of dye regeneration has been shown to be dependent on both the structure of the dye and the concentration of the redox species in the electrolyte rsc.org. Alternative redox mediators, such as certain metal coordination complexes like those based on cobalt and copper, have demonstrated potential in enhancing DSSC performance mdpi.com. An optimal driving force, estimated to be around 20-25 kJ mol⁻¹ (approximately 0.21-0.26 eV), is generally considered necessary for efficient dye regeneration acs.orgresearchgate.net.

Experimental measurements of the regeneration rate constant between MK-2 and a ferrocene-based redox mediator have shown consistent values across a range of mediator concentrations, suggesting a well-defined kinetic process acs.org. It has also been observed that minor structural modifications to either the redox mediator or the dye may not significantly alter the regeneration rate in some instances acs.org.

Experimental Characterization of Charge Transfer Dynamics

Understanding the complex interplay of charge transfer processes in MK-2 sensitized DSSCs requires the application of various experimental techniques capable of resolving events occurring across vastly different timescales.

Femtosecond Broadband Transient Absorption Spectroscopy (TAS)

Femtosecond broadband transient absorption spectroscopy (TAS) is a powerful tool for investigating ultrafast charge transfer dynamics, particularly the electron injection process from the excited dye into the semiconductor, which typically occurs within femtoseconds to picoseconds mdpi.comncn.gov.pl. This technique involves exciting the dye with a short laser pulse and then monitoring the transient changes in the absorption spectrum of the system at various time delays .

Studies employing femtosecond TAS on this compound-sensitized TiO₂ systems have provided insights into the electron injection kinetics mdpi.comamu.edu.pl. For example, investigations involving MK-2 with cobalt or copper redox mediators have revealed that the electron injection into the TiO₂ conduction band can exhibit biphasic behavior, with components occurring on both femtosecond and picosecond timescales mdpi.com. TAS can also be used to determine the excited-state lifetime of the dye researchgate.net. Analysis of transient absorption data for MK-2 in solution and when sensitized onto TiO₂ in solar cell configurations helps to elucidate the dynamics of charge separation and subsequent processes amu.edu.pl.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is utilized to measure the excited-state lifetime of the sensitizing dye. By monitoring the decay of fluorescence intensity over time following pulsed excitation, this technique provides information on the rate of processes that quench the excited state, such as electron injection into the semiconductor researchgate.netrsc.orgnih.govresearchgate.netrsc.org. A reduction in the excited-state lifetime of the dye when adsorbed on the semiconductor surface compared to its lifetime in solution is a strong indication of efficient electron injection researchgate.netrsc.org.

Studies on this compound and its derivatives have employed time-resolved fluorescence spectroscopy to characterize their photophysical properties in different environments researchgate.netrsc.org. The measured excited-state lifetimes of MK-2 and modified versions have been compared to the timescales of electron injection, revealing that these lifetimes are often significantly longer than the ultrafast electron injection process rsc.org.

Photoelectrochemical Impedance Spectroscopy (EIS)

Photoelectrochemical impedance spectroscopy (EIS) is a valuable technique for analyzing the various charge transfer and transport processes occurring within an operational DSSC under illumination rsc.orgresearchgate.netscirp.orgresearchgate.net. By applying a small AC perturbation to the solar cell and measuring the resulting current response over a range of frequencies, EIS can provide information on resistances and capacitances associated with different interfaces and processes within the device researchgate.net. This includes insights into electron transport within the mesoporous semiconductor film, charge recombination at the semiconductor/electrolyte interface, and charge transfer at the counter electrode researchgate.net.

EIS has been applied to this compound-sensitized solar cells to evaluate their electrical characteristics and understand the impact of factors such as the anchoring group on device performance rsc.orgresearchgate.netyale.edu. EIS measurements can highlight the influence of the dye and the redox couple on the balance between charge recombination and dye regeneration kinetics nih.gov. Analysis of EIS data allows for the extraction of key parameters, such as the electron lifetime and the electron transport rate within the TiO₂ layer researchgate.net. For this compound, EIS studies have demonstrated that modifications to the dye structure can lead to improvements in the recombination resistance and the lifetime of the charge-separated state yale.edu.

Interfacial Structure and Morphology of Mk 2 Dye Sensitized Electrodes

Dye Adsorption and Layer Formation on Semiconductor Surfaces

The process of dye adsorption is the foundational step in creating a functional dye-sensitized electrode. It involves the attachment of MK-2 dye molecules from a solution onto the surface of a semiconductor, typically titanium dioxide (TiO₂). This process is governed by a complex interplay of factors including the chemical nature of the dye and the semiconductor, as well as the conditions under which sensitization occurs.

Monolayer Formation and Dye Coverage

Under specific conditions, this compound can form a monolayer on the TiO₂ surface. nih.govcam.ac.ukacs.org X-ray reflectometry (XRR) studies have shown that MK-2 can adsorb onto a TiO₂ surface with an observed dye-layer thickness of approximately 23.2 Å. cam.ac.ukacs.org Considering the maximum possible length of the MK-2 molecule, this thickness suggests that the dye molecules are not standing perfectly perpendicular to the surface but are tilted. cam.ac.uk The long axis of the MK-2 molecule adopts a tilt angle of about 65.1° with respect to the TiO₂ surface plane. cam.ac.ukacs.org This tilted arrangement is a thermodynamically driven process, leading to a stable self-assembled monolayer. acs.org

The area per molecule (APM) for MK-2 on the TiO₂ surface has been measured to be around 61.6 Ų. nih.govacs.org This value, combined with the theoretical footprint of the dye, indicates the presence of intermolecular separations, which can vary depending on the interdigitation of the alkyl chains of neighboring dye molecules. acs.org The packing density of the dye layer is a crucial parameter, and it has been observed that lower sensitization concentrations can lead to the formation of thinner but denser dye layers. nih.govacs.org In contrast, higher concentrations may result in thicker, less dense layers, suggesting a more disordered and less efficient packing. nih.govacs.org

Table 1: Structural Parameters of MK-2 Monolayer on TiO₂

Parameter Value Reference
Observed Dye-Layer Thickness (d_obs) 23.2 ± 0.2 Å cam.ac.ukacs.org
Maximum Possible Dye-Layer Thickness (d_max) 27.58 Å cam.ac.uk
Tilt Angle (α) 65.1 ± 1.1° cam.ac.ukacs.org
Area Per Molecule (APM) 61.6 ± 1.0 Ų nih.govacs.org
Mass Density 1.11 g cm⁻³ nih.govacs.org

Influence of Sensitization Conditions (e.g., Concentration, Time)

The conditions under which the semiconductor is exposed to the dye solution, known as sensitization, significantly impact the resulting dye layer. Key parameters include the concentration of the dye solution and the duration of the sensitization process.

The concentration of the this compound solution has a direct effect on the thickness and density of the adsorbed layer. nih.govacs.org Studies have shown a linear increase in the thickness of the MK-2 layer with increasing sensitization concentration. acs.org For instance, the dye-layer thickness was found to be significantly lower when sensitized with a 0.5 mM solution compared to a 1.0 mM solution, with observed thicknesses of 24.16 Å and 38.12 Å, respectively. nih.gov This suggests that at higher concentrations, the formation of multilayers or aggregates in a direction perpendicular to the TiO₂ surface is more likely. nih.gov High concentrations tend to produce thick, low-density dye layers, whereas lower concentrations can result in thinner, more densely packed layers. acs.org

The duration of sensitization is another critical factor. While not as extensively detailed for MK-2 as for other dyes in the provided context, the general principle is that sufficient time is required for the dye molecules to adsorb and arrange themselves on the semiconductor surface. For other dyes, it has been observed that dye aggregation can begin within the first hour of sensitization and be complete within a few hours. nih.govresearchgate.netacs.org This implies that the sensitization time must be optimized to achieve the desired dye coverage and morphology. The sensitization of TiO₂ films with MK-2 is often carried out for a period of 20 hours to ensure complete adsorption. acs.org

Dye Aggregation Phenomena

Dye aggregation, the process where dye molecules cluster together on the semiconductor surface, is a common phenomenon in dye-sensitized solar cells and has a profound impact on their performance. nih.govmdpi.comscispace.com For MK-2, like many other organic dyes, the tendency to aggregate is influenced by its molecular structure and the conditions of sensitization. nih.govmdpi.com

Factors Influencing Aggregation (e.g., Dye Structure, Concentration)

Several factors contribute to the aggregation of this compound on the semiconductor surface. The inherent structure of the dye molecule, with its aromatic core and alkyl chains, plays a significant role in the intermolecular interactions that drive aggregation. nih.govmdpi.com These dye-dye interactions can be more influential than previously thought, leading to the formation of large nanoaggregates. researchgate.netacs.org

The concentration of the dye solution is a major determinant of aggregation. nih.govmdpi.com Higher dye concentrations lead to more extensive lateral dye aggregation, resulting in the formation of thicker and less dense dye layers. nih.govacs.org This is because at higher concentrations, the packing of the dye molecules becomes less efficient and more disordered. acs.org The solvent used for sensitization can also influence aggregation by affecting the interactions between dye molecules and between the dye and the semiconductor surface. mdpi.com

Table 2: Characteristics of MK-2 Nanoaggregates at High Sensitization Concentrations

Parameter Value Reference
Maximum Interparticle Separation 203 nm nih.gov
Additional Smaller Interparticle Separations ~67 nm and ~61 nm nih.gov
Particle Diameter 156-198 nm nih.govanl.gov
Structural Arrangement Lines of nanoaggregates researchgate.netacs.org

Molecular Orientation and Intermolecular Spacing at the Interface

The orientation and packing of MK-2 molecules on the TiO₂ surface are defining factors for light absorption, electron transfer, and preventing undesirable charge recombination.

Studies utilizing X-ray reflectometry (XRR) have provided precise measurements of the this compound layer adsorbed onto a TiO₂ surface. These analyses show that MK-2 molecules form a monolayer on the substrate. nih.govacs.org The long axis of the MK-2 molecule adopts a significant tilt angle relative to the plane of the TiO₂ surface. nih.govacs.org This orientation results in a specific packing density, which can be quantified by the average area per molecule (APM). nih.govacs.org The thickness of the MK-2 layer has been observed to increase in direct proportion to the concentration of the dye solution used for sensitization, which contrasts with other dyes like N3 where the thickness remains more constant over a range of concentrations. acs.org

Detailed structural parameters determined from these studies reveal that at a sensitization concentration of 0.3 mM, the this compound layer has a mass density of 1.11 g cm⁻³, which is comparable to other high-performance organic dyes. nih.govacs.org

Table 1: Structural Parameters of MK-2 Monolayer on TiO₂ Data obtained from X-ray reflectometry measurements.

ParameterValueReference
Observed Layer Thickness (d_obs)23.2 ± 0.2 Å nih.govacs.org
Tilt Angle (α)65.1 ± 1.1° nih.govacs.org
Average Area Per Molecule (APM)61.6 ± 1.0 Ų nih.govacs.org
Mass Density1.11 g cm⁻³ nih.govacs.org

Beyond individual molecular orientation, the interactions between adjacent MK-2 molecules are crucial. Atomic force microscopy (AFM) studies have revealed that MK-2, like several other common sensitizers, forms aggregates on the TiO₂ surface. researchgate.netacs.org These are not random clusters; instead, the aggregates of MK-2 are found to assemble in distinct lines. researchgate.netacs.org This ordered aggregation persists even when the interfaces are prepared using highly diluted dye solutions. acs.org The formation of these nanoaggregates indicates that dye-dye interactions play a significant role in the structure of the monolayer. acs.org In the presence of water, the formation of J-aggregates (a specific type of aggregate with characteristic spectroscopic shifts) for MK-2 has also been reported. unito.it While not explicitly detailed for MK-2 in the provided context, such aggregation in organic dyes is typically driven by noncovalent forces like π-π stacking, which is consistent with the aromatic structure of the MK-2 molecule. acs.org

Tilt Angle and Packing Efficiency

Influence of Electrolyte Components on Interfacial Structure

The dye-sensitized interface does not exist in a vacuum; it is fully submerged in a liquid electrolyte within a functional device. The components of this electrolyte can interact with and alter the structure of the dye monolayer.

In situ characterization techniques are essential to understand the influence of the electrolyte on the dye layer's structure. cardiff.ac.uk Using in situ neutron reflectometry, researchers have demonstrated that constituents of the electrolyte can penetrate the self-assembled monolayer of this compound molecules on the TiO₂ surface. cardiff.ac.uk Specifically, for an electrolyte containing iodo species in an acetonitrile (B52724) solvent, these species were found to be sparsely populated within a top layer on the this compound assembly, with an electrolyte coverage (φe) measured at 11.8%. cardiff.ac.uk This ingress of electrolyte components directly into the dye layer highlights that the interfacial structure within a functioning device is a complex, multi-component system. cardiff.ac.uk

Lithium salts are common additives in DSSC electrolytes, used to improve device performance. A key question is whether these cations interact directly with the dye molecules. Studies using in situ neutron reflectometry have investigated this effect by comparing the this compound with its molecular congener, MK-44. rsc.org These studies revealed that lithium cations do influence the binding of MK-44 to the TiO₂ surface through complexation with its cyanoacrylate group. rsc.orgcam.ac.uk However, the high-performance this compound appears to be stabilized against this Li⁺ complexation. rsc.orgcam.ac.uk This stability is attributed to the presence of MK-2's hexa-alkyl chains, which are believed to sterically hinder the interaction between the lithium ions and the dye's anchoring group. rsc.orgcam.ac.uk

Ingress of Electrolyte into Dye Monolayers

Advanced Spectroscopic and Microscopic Characterization of Interfaces

A suite of advanced analytical techniques is required to build a comprehensive model of the this compound interface. nih.govacs.org These methods provide complementary information on the structural, morphological, and chemical properties of the dye layer.

X-ray Reflectometry (XRR): This is a powerful, non-destructive technique used to determine the thickness, density, and roughness of thin films. nih.govacs.org For MK-2, XRR has been crucial in determining the monolayer thickness and calculating the average molecular tilt angle and packing density on flat TiO₂ substrates. nih.govacs.org

Atomic Force Microscopy (AFM): AFM is used to directly image the surface morphology of the dye-sensitized electrode at the nanoscale. researchgate.netacs.org It has provided direct visual evidence of dye aggregation for MK-2, revealing that the molecules form ordered, linear clusters on the TiO₂ surface. researchgate.netacs.org

In situ Neutron Reflectometry (NR): This technique is uniquely suited for probing buried interfaces, such as the dye layer submerged in an electrolyte. cardiff.ac.ukrsc.org By using contrast-matching with deuterated solvents, NR can resolve the structure of the dye layer, the electrolyte, and their interactions, providing key data on electrolyte ingress and the influence of additives like Li⁺ ions. cardiff.ac.ukrsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the interface. cardiff.ac.uk It has been used to study the anchoring of dyes to the TiO₂ surface by analyzing the electronic states of titanium and sulfur atoms before and after the addition of an electrolyte. cardiff.ac.uk

Spectroscopic and Electrochemical Methods: Techniques like UV-visible absorption spectroscopy are used to study the optical properties and aggregation state of the dye on the surface. unito.it Electrochemical impedance spectroscopy (EIS) is employed to investigate the electronic and ionic processes, including charge transfer and recombination, at the TiO₂/dye/electrolyte interface. acs.org

Table 2: Characterization Techniques for this compound Interfaces

TechniqueInformation ProvidedReference
X-ray Reflectometry (XRR)Layer thickness, molecular tilt angle, packing density nih.govacs.org
Atomic Force Microscopy (AFM)Surface morphology, visualization of dye aggregates researchgate.netacs.org
In situ Neutron Reflectometry (NR)Structure of buried interfaces, electrolyte ingress, ion complexation cardiff.ac.ukrsc.org
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical bonding states at the surface cardiff.ac.uk

X-ray Reflectometry (XRR)

X-ray Reflectometry (XRR) is a powerful technique for determining the thickness, density, and roughness of thin films. For this compound-sensitized TiO₂ electrodes, XRR measurements have been instrumental in characterizing the dye monolayer at the solid-air interface. cam.ac.ukosti.gov

Studies using XRR on atomically flat TiO₂ films sensitized with MK-2 have revealed that the dye adsorbs onto the surface as a monolayer. nih.govacs.org The observed thickness of this monolayer is 23.2 ± 0.2 Å. nih.govacs.org This measurement, when compared to the molecular dimensions of the this compound, indicates that the long axis of the molecule adopts a significant tilt. Specifically, the dye molecules are tilted at an angle of 65.1 ± 1.1° with respect to the plane of the TiO₂ surface. nih.govacs.org

Further analysis of the XRR data provides details on the packing density of the dye molecules. The scattering length density (SLD) for the MK-2 layer was determined to be 10.1 × 10⁻⁶ Å⁻², which corresponds to a mass density of 1.11 g cm⁻³. nih.govacs.org From these values, the average area per molecule (APM) projected onto the TiO₂ surface was calculated to be 61.6 ± 1.0 Ų. nih.govacs.org This suggests a degree of intermolecular spacing and potential interdigitation of the dye's alkyl chains. nih.gov

Table 1: XRR-Derived Structural Parameters for this compound on TiO₂

Parameter Value Reference
Observed Layer Thickness (d_obs) 23.2 ± 0.2 Å nih.govacs.org
Molecular Tilt Angle (α) 65.1 ± 1.1° nih.govacs.org
Scattering Length Density (SLD) 10.1 × 10⁻⁶ Å⁻² nih.govacs.org
Mass Density 1.11 g cm⁻³ nih.govacs.org

Atomic Force Microscopy (AFM) for Imaging Nanoaggregates

Atomic Force Microscopy (AFM) provides a direct visualization of the surface topography, making it an ideal tool for imaging the spatial distribution of dye molecules and their aggregates on the semiconductor surface. nih.govnih.gov Unlike bulk measurement techniques, AFM offers a local probe of the dye···TiO₂ interface. nih.gov

In Situ Neutron Reflectometry (NR) for Buried Interfaces

While XRR and AFM are excellent for studying surfaces exposed to air, they cannot probe the dye···TiO₂ interface under the conditions found in a fully assembled and operational solar cell, where the interface is buried under an electrolyte solution. acs.orgcardiff.ac.uk In situ Neutron Reflectometry (NR) overcomes this limitation due to the high penetrating power of neutrons, allowing for the characterization of buried solid-liquid interfaces. cam.ac.ukacs.org

In situ NR has been applied to study MK-2 sensitized electrodes within a functional device environment, providing unprecedented insight into the influence of the electrolyte on the dye layer's structure. cam.ac.ukrsc.org One key finding from these studies relates to the interaction between the dye and electrolyte components, such as lithium ions. The hexa-alkyl chains of the MK-2 molecule appear to provide a stabilizing effect, protecting it from complexation with Li⁺ cations from the electrolyte. cam.ac.ukrsc.org This is in contrast to its smaller molecular congener, MK-44, which does show evidence of such complexation. cam.ac.ukrsc.org These findings highlight the necessity of in situ characterization, as significant differences can exist between the ex situ and in situ structures of the dye···TiO₂ interface. cam.ac.ukrsc.org The calculated neutron scattering length density (SLDn) for MK-2 is 1.3 × 10⁻⁶ Å⁻². cam.ac.uk

Grazing-Incidence X-ray Scattering (GIXS)

Grazing-Incidence X-ray Scattering (GIXS), particularly Grazing-Incidence Small-Angle X-ray Scattering (GISAXS), is a surface-sensitive technique used to investigate the size, shape, and arrangement of nanoscale features on a surface. diamond.ac.uk It provides structural information that is complementary to both XRR and AFM. researchgate.net

GISAXS has been employed in conjunction with XRR to analyze the dye aggregation behavior of MK-2 on TiO₂. osti.govanl.gov These studies confirmed that MK-2 forms nanoaggregates and provided quantitative data on their characteristics. osti.govanl.gov For dye···TiO₂ interfaces prepared from concentrated dye solutions (0.5 mM or 1.0 mM), the nanoaggregates of MK-2 were found to have diameters on the order of 156-198 nm. osti.govanl.gov The analysis also revealed multiple inter-particle separation distances. Larger separations between nanoaggregates were measured to be in the range of 158-203 nm, comparable to the particle diameters themselves. osti.govanl.gov This suggests a saturated dye self-assembly where no additional particles can fit into the gaps. osti.govanl.gov MK-2 also exhibits smaller inter-particle separations, indicating a complex, multi-level structural arrangement. osti.govanl.gov Furthermore, the self-assembly of MK-2 shows short-range order in both the lateral and longitudinal directions. osti.gov

Table 2: GISAXS-Determined Nanoaggregate Characteristics for this compound

Parameter Value Reference
Nanoaggregate Diameter 156-198 nm osti.govanl.gov
Large Inter-particle Separation 158-203 nm osti.govanl.gov

Performance and Stability of Mk 2 Dye in Photoelectrochemical Devices

Application in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the dye sensitizer (B1316253) plays a crucial role in absorbing light and injecting electrons into the semiconductor material, typically titanium dioxide (TiO2) or zinc oxide (ZnO) nih.govrsc.org. MK-2 dye has been shown to be an effective photosensitizer for DSSCs aist.go.jprsc.org.

The performance of a solar cell is evaluated by several key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE) karazin.uadoi.orgnii.ac.jp.

Studies have reported varying performance parameters for DSSCs utilizing this compound, depending on factors such as the electrolyte composition and device architecture. For instance, a DSSC based on MK-2 with an ionic liquid-based electrolyte achieved a PCE of 7.6% under AM 1.5 G irradiation (100 mW cm⁻²), which was noted as one of the highest performances among DSSCs with ionic liquid electrolytes at the time aist.go.jp. Another study investigating a quasi-solid DSSC based on this compound and a PMMA-based electrolyte reported a maximum conversion efficiency of 2.5% under simulated AM 1.5 researchgate.net.

Efficient exciton (B1674681) separation and charge dissociation at the dye-semiconductor interface are critical for high-performance solar cells scipost.orgacs.org. In DSSCs, this involves the injection of a photoexcited electron from the dye into the conduction band of the semiconductor rsc.org.

This compound has been shown to enable efficient exciton separation at the interface with ZnO nanorods in hybrid solar cells aip.orgaip.org. This is evidenced by the quenching of photoluminescence emission from the polymer when the MK-2 layer is incorporated, indicating effective charge dissociation from the polymer to the ZnO aip.org.

The efficiency of charge transport within the solar cell is significantly influenced by carrier mobility and the molecular ordering of the hole-transporting layer (HTL) rsc.org.

In hybrid solar cells utilizing a ZnO/P3HT structure, the introduction of an MK-2 layer has been observed to enhance hole mobility aip.orgresearchgate.net. This improvement is attributed to the this compound promoting a denser packing and a greater degree of crystallization within the P3HT domains aip.org. Enhanced structural order in the P3HT layer can lead to higher carrier mobility and improved device performance aip.org.

Light Harvesting Efficiency (LHE) refers to the fraction of incident photons absorbed by the dye at a given wavelength doi.orghmc.edu. A higher LHE contributes to greater exciton and charge generation aip.org.

Films incorporating the this compound have demonstrated a higher light absorption cross-section compared to those without the dye aip.org. This increased absorption contributes to a higher Jsc aip.org. The LHE is influenced by factors such as the dye's extinction coefficient, concentration, and the thickness and roughness of the semiconductor electrode hmc.edu. This compound, with its favorable optoelectronic properties, contributes to effective light harvesting in solar cell devices rsc.org.

Impact on Carrier Mobility and Molecular Ordering of Hole-Transporting Layer

Performance in Hybrid Solar Cell Systems (e.g., ZnO/P3HT)

This compound has also been investigated for its role in hybrid solar cell systems, such as those based on ZnO and P3HT (poly(3-hexylthiophene-2,5-diyl)) aip.orgaip.org. Hybrid solar cells combine the properties of inorganic and organic materials to improve performance aip.org.

Surface modification of the ZnO/P3HT heterojunction with this compound has been shown to improve device performance aip.orgaip.org. This modification led to a substantial enhancement in photocurrent, open circuit voltage, and fill factor aip.org.

A key aspect of improving hybrid solar cell performance is enhancing the compatibility between the polymer and metal oxide layers aip.org. Poor compatibility can hinder efficient charge transfer and transport.

The this compound, possessing a chemical structure similar to the thiophene (B33073) monomer unit of P3HT, improves the compatibility between the surfaces of the P3HT polymer and the ZnO nanorods aip.orgdoaj.org. This enhanced compatibility facilitates better interaction and interface formation between the two materials, contributing to improved device performance aip.org.

ParameterZnO/P3HT DeviceZnO/MK-2/P3HT Device (ZnO NRs length 320 nm)Source
Voc (V)0.340.50 aip.org
Jsc (mA cm⁻²)1.536.84 aip.org
Fill Factor (%)25.544.7 aip.org
PCE (%)0.131.53 aip.org

Table 1: Photovoltaic Performance Parameters of ZnO/P3HT Hybrid Solar Cells with and without this compound Modification

Table 2: Hole Mobilities in ZnO/P3HT Hybrid Solar Cells

Device TypeHole Mobility (cm² V⁻¹ s⁻¹)Source
ZnO/P3HT(Lower than ZnO/MK-2/P3HT) aip.orgresearchgate.net
ZnO/MK-2/P3HT(Higher than ZnO/P3HT) aip.orgresearchgate.net

Note: Specific numerical values for hole mobility were indicated to be presented in Figure 4 of source aip.org, but the exact values were not extracted in the text snippets. The table reflects the comparative finding.

Co-sensitization Strategies with this compound

Co-sensitization, the technique of employing two or more dyes with complementary absorption characteristics on the TiO₂ surface, has become a successful strategy to enhance the performance of DSSCs. mdpi.comnih.gov This approach aims to improve light harvesting across a broader spectral range and can also help prevent dye aggregation and reduce electron recombination. mdpi.comnih.gov

Studies have explored the co-sensitization of MK-2 with other dyes to leverage their distinct absorption profiles. For instance, co-sensitization of MK-2, a carbazole-based dye, with D205, an indoline (B122111) dye, has been investigated. mdpi.com The complementary absorption spectra of these two dyes, with MK-2 having a maximum absorption around 480 nm and D205 absorbing in different regions, allow for improved spectral response in areas where individual dyes may have lower absorption. mdpi.com

Co-sensitization can also impact other aspects of cell performance beyond light harvesting. In the case of MK-2 and D205 co-sensitization, an improvement in the fill factor of the cells was observed, along with a reduction in electron recombination between the TiO₂ and the dyes on sub-nanosecond timescales. mdpi.com This suggests that the co-adsorbent can act as an active additive, potentially taking on roles typically fulfilled by passive additives like chenodeoxycholic acid. mdpi.com

Hybrid sensitizing systems combining inorganic quantum dots (QDs) and organic dyes like MK-2 have also been explored. A hybrid system using CuS/CdS QDs and MK-2 with a cobalt-based redox mediator ([Co(bpy)₃]²⁺/³⁺) showed a power conversion efficiency exceeding 3.0% under standard illumination conditions. researchgate.net

Optimization of Spectral Response and Performance

The concentration ratio of the co-sensitizers in the dyeing solution is a critical parameter that influences the final adsorption on the TiO₂ surface and, consequently, the spectral response and performance. mdpi.com Studies have shown that the maximum absorbance of MK-2 alone on TiO₂ can be significantly higher than that of other co-sensitizers like D205, implying a higher surface loading of MK-2 depending on the solution concentration. mdpi.com

The molecular design of co-sensitizers is also important to prevent undesirable interactions like dye aggregation, which can negatively impact performance. mdpi.comnih.gov Co-sensitizers should be chosen to ensure complementary absorption and efficient charge transfer processes between the dyes and the semiconductor, as well as between the dyes and the electrolyte. mdpi.comepfl.ch

Long-Term Stability Studies

The long-term stability of DSSCs is a critical factor for their commercial viability. Studies have investigated the stability of MK-2-based DSSCs under various stress conditions, including light soaking and elevated temperatures. researchgate.net

Photostability under Illumination

This compound has demonstrated good stability under visible light irradiation. researchgate.net Long-term stability tests under continuous AM 1.5 G irradiation through a UV cut-off filter (excluding light below 420 nm) at approximately 50 °C showed no significant decrease in solar-to-electricity conversion efficiency over extended periods, such as more than 2,000 hours or 60 days. researchgate.netresearchgate.net This stability under visible light is attributed in part to the presence of an oligothiophene moiety in the MK-2 structure, which is thought to facilitate the delocalization of holes after photoexcitation, making the dye cation more stable. researchgate.netsigmaaldrich.com

However, exposure to white light irradiation, which includes UV light, can lead to a gradual decrease in the performance of DSSCs based on MK-2. researchgate.net Despite this performance decrease, studies have indicated that there is no observable decomposition or detachment of the this compound molecule from the TiO₂ electrode under these conditions. researchgate.net This suggests that factors other than dye degradation itself contribute to the performance loss under white light, with the detailed mechanisms still under investigation.

Thermal Stability

MK-2-based DSSCs have also been subjected to thermal stability tests. Under dark conditions at 80 °C, a gradual decrease in solar cell performance has been observed. researchgate.net Similar to white light irradiation, no decomposition or detachment of the this compound molecule from the TiO₂ electrode was detected after heating at 80 °C in the dark. researchgate.net These results suggest that the this compound molecule itself is relatively stable under these thermal stress conditions, and other factors within the cell contribute to the observed performance degradation. researchgate.net

Accelerated aging experiments at 80 °C under dark conditions are typically conducted for around 1000 hours to assess thermal stability. nih.gov While small test cells can maintain a significant percentage of their initial efficiency under elevated temperatures, combining both thermal stress (around 80 °C) and light soaking can lead to a more rapid degradation in cell performance. nih.gov

Water Stability of DSSCs with this compound

The presence of water in DSSCs, particularly in the electrolyte, can significantly impact performance and long-term stability. yale.edunih.govrsc.orgmdpi.com Water intrusion can lead to chemical and electronic imbalances and cause the detachment of dye molecules from the semiconductor surface due to hydrolysis. researchgate.netmdpi.com

Studies have shown that devices prepared with commercial this compound can experience substantial declines in efficiency, up to 50%, when water is intentionally incorporated into the electrolyte formulation. yale.edu This highlights the sensitivity of standard MK-2 to the presence of water.

Modifications to the MK-2 structure, such as the substitution of the cyanoacrylic acid anchoring group with a hydroxamate anchoring group (resulting in MK-2HA), have been explored to enhance water stability. yale.edursc.org This modification does not significantly affect the favorable optoelectronic properties of the dye but contributes to significantly increased water stability by decreasing the rate constant for dye desorption in the presence of water by as much as 37.5%. yale.edu DSSCs prepared with the modified MK-2HA dye showed essentially no loss in efficiency when up to 20% water was added to the electrolyte, in contrast to the significant decline observed with the commercial this compound under the same conditions. yale.edu This indicates that functionalization strategies can effectively improve the water stability of the dye-semiconductor interface for MK-2 derivatives. yale.edursc.org

The interaction between water and the TiO₂ surface can also be detrimental, as adsorbed water molecules can be difficult to remove and may lead to the migration of photogenerated holes, producing water cation radicals that can interact with the dye molecules. rsc.org

Mechanisms of Performance Degradation

In the context of white light irradiation (including UV light) and elevated temperatures, even without dye decomposition or detachment, a gradual decrease in efficiency is observed. researchgate.net This suggests that processes such as charge recombination between electrons in the TiO₂ and the electrolyte or oxidized dye molecules, or changes in the electron injection efficiency from the dye to the TiO₂, might be responsible for the performance decline. rsc.org

The presence of alkyl chains in MK dyes, including MK-2, is considered an important feature that helps prevent charge recombination between electrons and triiodide ions on the TiO₂ electrode, thereby improving stability and performance. However, under certain conditions, recombination processes can still contribute to degradation. rsc.org

The blocking of the diffusion of the redox couple species within the electrolyte, particularly in quasi-solid-state electrolytes, has also been identified as a key factor in the degradation mechanism of DSSCs. nih.gov

Comparative Studies and Future Research Directions

Comparison of MK-2 Dye with Other Sensitizers

The performance of a dye-sensitized solar cell (DSSC) is intrinsically linked to the properties of the sensitizing dye. The this compound, a metal-free organic dye, has been extensively studied and compared with other classes of sensitizers to evaluate its relative performance and identify its unique advantages and disadvantages.

Metal-Complex Dyes (e.g., N3, N719, N749)

Ruthenium-based metal-complex dyes, such as N3, N719, and the "black dye" (N749), have historically been the benchmark for high-efficiency DSSCs. e-asct.orge-asct.org Comparative studies reveal that while these ruthenium complexes can achieve high power conversion efficiencies (PCEs), the metal-free this compound offers competitive performance with distinct characteristics. e-asct.orge-asct.org

One key difference lies in their molecular structure and packing on the titanium dioxide (TiO₂) surface. The thickness and density of the dye layer for MK-2 and N3 are highly dependent on the concentration of the dye solution used for sensitization. nih.govacs.org High concentrations tend to produce thick, low-density dye layers, suggesting that the self-assembly of MK-2 and N3 is less ordered, leading to significant lateral dye aggregation. nih.govacs.org In contrast, the N749 dye tends to form more defined monolayers. nih.gov Studies using X-ray reflectometry have shown that the thickness of the MK-2 layer increases linearly with rising dye-sensitization concentration, whereas the N3 layer thickness remains relatively constant. nih.gov All three dyes, however, form nanoaggregates on the TiO₂ surface. d-nb.info

In terms of photovoltaic performance, DSSCs sensitized with a modified version of MK-2, known as MK-2HA (with a hydroxamate anchoring group), achieved an efficiency of 6.9%. This surpassed the performance of cells made with the standard N719 dye (6.3%) under similar conditions. yale.edu Even the unmodified MK-2 has shown efficiencies comparable to N719 in certain configurations. e-asct.org However, N719 typically exhibits a higher short-circuit current (Jsc) due to its broader absorption range. e-asct.org The black dye, N749, is noted for its extended spectral response into the near-infrared region, which is a current limitation for many organic dyes, including MK-2. e-asct.org

Table 1: Comparative Photovoltaic Performance of MK-2 and Metal-Complex Dyes

DyeVoc (V)Jsc (mA/cm²)FFη (%)Reference
MK-2 ---2.8 - 6.6 e-asct.orgyale.edu
MK-2HA ---6.9 yale.edu
N719 ---6.3 - 11.2 yale.edunih.gov
N3 ---~10.3 e-asct.org
N749 ---~10.4 e-asct.org

Note: Performance parameters vary significantly with experimental conditions (e.g., electrolyte, TiO₂ film thickness, light source). This table provides a general comparison based on reported values.

Other Organic Dyes (e.g., MK-44, Y123, D149, D205)

The this compound belongs to a large family of metal-free organic dyes developed for DSSCs. Comparisons within this family are crucial for understanding structure-property relationships.

MK-44: MK-44 is a smaller molecular analogue of MK-2. nih.gov Structural studies have been conducted to compare the interfacial dye-TiO₂ structure of both dyes, providing insights into how molecular size affects packing and orientation on the semiconductor surface. nih.govacs.org

Y123: The triphenylamine-based organic dye Y123 has shown high efficiencies, particularly when used with cobalt-based electrolytes or in co-sensitization schemes. researchgate.netcore.ac.uk In some systems, Y123 has achieved efficiencies exceeding 10%. researchgate.net While direct, side-by-side comparisons with MK-2 under identical conditions are limited in the literature, both are considered high-performance organic dyes. mdpi.com A study investigating electron transfer dynamics found that steady-state illumination accelerated electron injection and suppressed back electron transfer for both MK2 and Y123 dyes. mdpi.com

Table 2: Reported Efficiencies of MK-2 and Other Organic Dyes

DyeTypeHighest Reported η (%)Key Feature/ElectrolyteReference
MK-2 Carbazole (B46965)~9.7Iodide or Cobalt Electrolytes mdpi.com
Y123 Triphenylamine~10.3Cobalt Electrolyte researchgate.netcore.ac.uk
D205 Indoline (B122111)~9.5Iodide Electrolyte mdpi.com
D149 Indoline~3.2 (ssDSSC)Solid-State Hole Transporter rsc.org

Structure-Performance Relationships across Different Dyes

The molecular structure of a dye is the primary determinant of its performance, influencing its optical absorption, energy levels, and interaction with the semiconductor surface and electrolyte.

The structure of MK-2, featuring a carbazole donor, a cyanoacrylic acid acceptor/anchoring group, and a π-conjugated oligothiophene bridge, is a classic example of the Donor-π-Acceptor (D-π-A) design. mdpi.com The oligothiophene backbone is particularly important; it has been shown to prevent charge recombination between electrons in the TiO₂ and the oxidized electrolyte (I₃⁻), which enhances both the efficiency and the stability of the device. e-asct.org

When compared to metal-complex dyes like N719, the high molar extinction coefficient of organic dyes like MK-2 is a significant advantage. e-asct.org This allows for the use of thinner TiO₂ films, which can reduce charge recombination losses and improve the diffusion of the electrolyte through the porous electrode. e-asct.org

The anchoring group is another critical structural element. Most organic dyes, including the standard MK-2, use a cyanoacrylic acid group to bind to the TiO₂. However, this linkage can be susceptible to desorption, especially in the presence of water. Modifying this anchor, for instance by substituting it with a hydroxamic acid group (creating MK-2HA), has been shown to dramatically improve water stability without compromising the dye's favorable optoelectronic properties. yale.edu This highlights a key area where the targeted structural modification of organic dyes can overcome stability issues often associated with them.

Challenges and Opportunities in this compound Research

Despite its proven potential, research into this compound and its application in DSSCs faces several challenges that also present opportunities for future innovation.

Improving Long-Term Device Stability

Long-term stability under real-world operating conditions (light, heat, humidity) is arguably the greatest hurdle to the widespread commercialization of DSSCs. yale.edunih.gov For MK-2 based devices, several degradation pathways have been identified, presenting clear research targets.

One major issue is the stability of the dye-TiO₂ interface. The standard cyanoacrylic acid anchor of MK-2 can be prone to desorption from the TiO₂ surface, particularly in the presence of water, leading to a drop in performance. yale.edursc.org A significant opportunity lies in the development of alternative anchoring groups. The successful use of a hydroxamate anchor in the MK-2HA derivative demonstrated a remarkable improvement in water stability, with devices showing almost no loss in efficiency even with 20% water added to the electrolyte. yale.edu

The stability of the electrolyte and its interaction with the dye are also critical. While ionic liquid-based electrolytes have been shown to yield good long-term stability with MK-2 under visible light, performance can degrade under UV irradiation or at elevated temperatures (e.g., 80°C). core.ac.uk However, studies have shown that the this compound molecule itself remains stable under these conditions, suggesting that degradation may be occurring elsewhere in the cell, such as in the electrolyte or at the counter electrode. core.ac.uk The development of new, more robust redox shuttles, including aqueous electrolytes and solid-state hole conductors, is a vital area of research that could significantly enhance the durability of MK-2 based devices. rsc.orgrsc.org

Development of Water-Based Electrolytes and Robust Substrates

The practical application of dye-sensitized solar cells (DSSCs) is often hindered by the use of volatile and flammable organic solvents in their electrolytes. The development of water-based electrolytes is a critical step towards creating more environmentally friendly and safer devices. However, the presence of water can be detrimental to the stability of the dye-sensitizer interface, often leading to dye desorption from the semiconductor surface.

Research has shown that the conventional this compound, with its cyanoacrylic acid anchoring group, experiences significant performance degradation in the presence of water. Current time information in Aurangabad Division, IN.yale.edu To address this instability, a modified version of the dye, known as MK-2HA, was synthesized. yale.edu In MK-2HA, the cyanoacrylic acid anchor is replaced with a hydroxamate anchoring group, which forms a more stable bond with the titanium dioxide (TiO₂) surface, especially in aqueous environments. Current time information in Aurangabad Division, IN.yale.edu

Studies comparing the performance of MK-2 and MK-2HA in electrolytes with varying water content have demonstrated the superior stability of the hydroxamate-anchored dye. While DSSCs using the standard this compound can lose up to 50% of their efficiency when water is introduced into the electrolyte, devices with MK-2HA show virtually no loss in performance. yale.edu In fact, the external quantum efficiency of MK-2HA-based cells can even improve with up to 20% water content in the electrolyte. yale.edu This enhanced stability is attributed to a significantly lower rate of dye desorption for MK-2HA compared to MK-2 in the presence of water. yale.edu

Flexible Substrates: The use of flexible substrates like polyethylene (B3416737) naphthalate (PEN) coated with indium tin oxide (ITO) is attractive for creating lightweight and roll-to-roll printable solar cells. nih.gov However, these plastic substrates are often permeable to water and oxygen, posing a stability challenge. nih.gov Studies have shown that combining the hydrophobic this compound with an ionic liquid electrolyte on a flexible PEN substrate can lead to significantly improved efficiency and long-term stability, with less than a 10% drop in performance after 1000 hours of aging at 60°C. nih.gov

Zinc Oxide (ZnO) Nanorods: ZnO nanorods (NRs) have been investigated as an alternative semiconductor to TiO₂ due to their high electron mobility. aip.org Modifying the surface of ZnO NRs with this compound in a hybrid solar cell architecture with a polymer hole conductor has been shown to dramatically enhance device performance. aip.orgresearchgate.net The this compound improves the interface between the inorganic ZnO and the organic polymer, leading to better exciton (B1674681) separation and a more ordered molecular structure for charge transport. aip.org This surface modification resulted in a 12-fold increase in power conversion efficiency compared to the unmodified device. aip.org

Carbon Nanotube (CNT) Counter Electrodes: The counter electrode is another critical component of a DSSC. While platinum is a common catalyst, its high cost is a drawback. Carbon nanotubes have emerged as a promising, low-cost alternative. researchgate.netd-nb.infoelectrochemsci.orgresearchgate.net Studies have successfully fabricated DSSCs using this compound with flexible counter electrodes made of CNTs deposited on stainless-steel mesh. researchgate.net These quasi-solid-state devices demonstrate the feasibility of creating entirely flexible and more cost-effective solar cells with the MK-2 sensitizer (B1316253). researchgate.net

Substrate/ComponentDyeKey FindingPower Conversion Efficiency (PCE)Reference
Water-based ElectrolyteMK-2Suffers up to 50% efficiency loss with added water.Decreases significantly yale.edu
Water-based ElectrolyteMK-2HANo loss in efficiency with up to 20% added water.6.9% yale.edu
ZnO NanorodsMK-212-fold increase in PCE compared to unmodified device.1.53% aip.org
Flexible PEN SubstrateMK-2Improved efficiency and stability with ionic liquid electrolyte.Not specified nih.gov
CNT Counter ElectrodeMK-2Feasibility of flexible, quasi-solid-state DSSC demonstrated.Not specified researchgate.net

Advanced Molecular Design and Engineering for Next-Generation Sensitizers

The performance of a DSSC is intrinsically linked to the molecular structure of the sensitizing dye. The this compound itself is a product of sophisticated molecular engineering, and ongoing research continues to refine its design for even greater efficiency. acs.org

Rational Design Principles for Optimized Charge Transfer

The this compound is a donor-π-acceptor (D-π-A) type organic molecule. researchgate.netmdpi.com This architecture is fundamental to its function as a photosensitizer.

Donor: The carbazole unit acts as the electron donor. mdpi.comacs.org Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily located on this donor part of the molecule. mdpi.comrsc.org

π-Bridge: An oligothiophene chain serves as the π-conjugated bridge. acs.org This bridge facilitates the transfer of the electron from the donor to the acceptor. The length and composition of this bridge can be tuned to modify the dye's absorption spectrum and electronic properties. mdpi.com

Acceptor: A cyanoacrylic acid group functions as the electron acceptor and also as the anchoring group that binds the dye to the TiO₂ surface. acs.orgresearchgate.net The lowest unoccupied molecular orbital (LUMO) is localized on this part of the molecule, ensuring that the excited electron is positioned for efficient injection into the semiconductor's conduction band. mdpi.comrsc.org

A key design principle for efficient charge transfer is to ensure a clear spatial separation of the HOMO and LUMO. rsc.org For effective electron injection, the LUMO of the dye must be at a higher energy level than the conduction band of the TiO₂. mdpi.com Conversely, for efficient dye regeneration, the HOMO must be at a lower energy level than the redox potential of the electrolyte. mdpi.com

Furthermore, the inclusion of long alkyl chains on the thiophene (B33073) backbone is a deliberate design choice. acs.org These chains help to prevent the aggregation of dye molecules on the TiO₂ surface and act as a physical barrier, hindering the recombination of injected electrons with the oxidized species in the electrolyte. acs.org Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are crucial tools for understanding these structure-property relationships and for rationally designing new dyes with optimized charge transfer characteristics. researchgate.netmdpi.comrsc.org

Tailoring Dye Aggregation for Performance Enhancement

While the molecular design of MK-2 includes features to reduce aggregation, the formation of dye aggregates on the semiconductor surface is a significant phenomenon that can impact device performance. researchgate.netacs.org Dye aggregation can lead to the quenching of the excited state, which reduces the efficiency of electron injection. mdpi.com

The spatial distribution of MK-2 on a TiO₂ surface has been observed to form nanoaggregate clusters that assemble in lines. researchgate.netacs.org This aggregation behavior can be influenced by factors such as the concentration of the dye solution used for sensitization and the sensitization time. researchgate.net

To control and mitigate the negative effects of aggregation, co-adsorbents are often used. mdpi.comnih.govunimib.it These are molecules that are added to the dye solution and co-adsorb onto the TiO₂ surface. By competing for space on the surface, they can disrupt the formation of large dye aggregates. mdpi.comunimib.it Chenodeoxycholic acid (CDCA) is a commonly used co-adsorbent that has been shown to be effective in preventing the aggregation of organic dyes like MK-2, leading to improved device performance. mdpi.comnih.gov The use of co-adsorbents can increase the open-circuit voltage (Voc) of the solar cell by reducing charge recombination reactions. nih.gov

Emerging Characterization Techniques

A deep understanding of the dye-sensitized interface is crucial for improving DSSC performance. A variety of advanced characterization techniques are employed to study the structural and electronic properties of MK-2 at the TiO₂ interface. researchgate.netnih.gov

Atomic Force Microscopy (AFM): AFM is a powerful imaging technique that provides a direct, nanoscopic view of the dye···TiO₂ interface. acs.orgresearchgate.netacs.orgnih.gov It has been used to visualize the formation and spatial distribution of MK-2 nanoaggregates on the TiO₂ surface, revealing that they tend to form in linear clusters. researchgate.netacs.org AFM can quantify the size and shape of these aggregates, offering insights into the sensitization process. acs.orgnih.gov

X-ray Reflectometry (XRR) and Grazing-Incidence Small-Angle X-ray Scattering (GISAXS): These X-ray scattering techniques provide detailed structural information about the dye layer, including its thickness, density, and the arrangement of dye molecules. researchgate.netnih.govosti.govresearchgate.net XRR studies have determined that MK-2 can form a monolayer on TiO₂ with a specific thickness and that the thickness of this layer can vary with the concentration of the dye solution used for sensitization. acs.orgnih.gov GISAXS can reveal the size, separation, and short-range order of dye nanoaggregates on the surface. osti.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a steady-state technique used to investigate the various electronic and ionic processes occurring within the DSSC. researchgate.netacs.orgmdpi.comsci-hub.box By applying a small AC voltage and measuring the current response over a range of frequencies, EIS can deconstruct the complex interplay of charge transfer at the counter electrode, electron transport in the TiO₂ film, and charge recombination at the TiO₂/electrolyte interface. researchgate.netacs.org For MK-2 based cells, EIS is used to determine key parameters like electron lifetime and transport rates, providing insight into how different modifications or conditions affect device performance. nih.govresearchgate.net

Incident Photon-to-Current Conversion Efficiency (IPCE): Also known as external quantum efficiency, IPCE measures the ratio of collected electrons to incident photons at a specific wavelength. nih.govsigmaaldrich.com The IPCE spectrum reveals how efficiently the device converts light of different colors into electricity. sigmaaldrich.com DSSCs based on MK-2 have shown high IPCE values, exceeding 80% in the visible spectrum, which indicates highly efficient electron injection and collection. sigmaaldrich.compsu.eduresearchgate.net

Outlook and Broader Impact of this compound Research

The research surrounding the this compound continues to push the boundaries of DSSC technology. The development of derivatives like MK-2HA highlights a clear path toward creating highly stable and efficient DSSCs that can operate with environmentally benign water-based electrolytes. yale.edu This is a significant step towards the commercial viability of DSSCs for widespread applications.

The successful integration of MK-2 with a variety of robust and flexible substrates, including ZnO nanostructures and plastic films, opens up possibilities for novel device architectures. nih.govaip.org These could include lightweight, wearable, and transparent power sources, expanding the application scope of solar technology beyond traditional rigid panels. nih.gov

Future research will likely focus on several key areas. Advanced molecular engineering, guided by computational modeling, will continue to produce next-generation sensitizers based on the MK-2 framework with even broader absorption spectra and optimized electronic properties for more efficient charge transfer. mdpi.comacs.orgrsc.org A deeper understanding and more precise control of dye aggregation on the semiconductor surface, perhaps through the design of novel co-adsorbents, will be crucial for maximizing light harvesting while minimizing efficiency losses. mdpi.comscispace.com

The continued application of sophisticated characterization techniques will provide an increasingly detailed picture of the molecular-level processes that govern device performance. researchgate.netnih.gov This fundamental understanding is essential for a rational design approach to overcoming the remaining challenges in DSSC technology.

Ultimately, the ongoing research on the this compound and its analogs contributes significantly to the broader field of renewable energy. By providing a blueprint for designing low-cost, efficient, and durable organic sensitizers, the work on MK-2 paves the way for the next generation of solar energy conversion technologies.

Q & A

Q. How is MK-2 Dye synthesized and characterized for use in dye-sensitized solar cells (DSSCs)?

this compound (C₅₈H₇₀N₂O₂S₄) is synthesized via a multi-step organic reaction, incorporating a carbazole donor, π-conjugated thiophene spacers, and a cyanoacrylic acid acceptor. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) to confirm molecular structure and purity.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • UV-Vis Spectroscopy to assess absorption maxima (~500–600 nm), critical for light-harvesting efficiency in DSSCs .
  • Cyclic Voltammetry (CV) to determine HOMO/LUMO levels, ensuring alignment with TiO₂ and redox electrolytes .

Q. What spectroscopic and electrochemical methods validate MK-2’s light absorption and charge-transfer properties?

  • UV-Vis-NIR Spectroscopy quantifies molar extinction coefficients (ε > 50,000 M⁻¹cm⁻¹) and identifies broad absorption in visible/near-IR regions, critical for panchromatic DSSCs .
  • Electrochemical Impedance Spectroscopy (EIS) measures charge recombination resistance at the dye/TiO₂ interface, with MK-2 typically showing Rₐ > 100 Ω·cm² under optimized conditions .
  • Incident Photon-to-Current Efficiency (IPCE) profiles correlate absorption spectra with photocurrent generation, often exceeding 80% at λ = 550 nm .

Q. How do researchers assess MK-2’s compatibility with TiO₂ photoanodes in DSSCs?

Key steps include:

  • Surface Adsorption Studies : Immersing TiO₂ films in MK-2 solutions (0.3–0.5 mM in ethanol) for 12–24 hours, followed by rinsing to remove unanchored dye.
  • Attenuated Total Reflectance-FTIR (ATR-FTIR) to confirm binding via cyanoacrylic acid’s carboxylate group .
  • X-ray Photoelectron Spectroscopy (XPS) verifies chemical stability of the dye-TiO₂ bond under illumination .

Advanced Research Questions

Q. How can MK-2/TiO₂ interfacial structures be optimized to mitigate charge recombination?

  • Alkyl Chain Engineering : The hexyl chains in MK-2 act as a hydrophobic barrier, reducing triiodide (I₃⁻) access to TiO₂, thereby suppressing recombination. Neutron reflectometry studies show dye layer thicknesses of ~2.5 nm with 30% packing density .
  • Electrolyte Additives : Li⁺ ions in electrolytes (e.g., 0.1 M LiI) may complex with the cyanoacrylate group, altering binding geometry. MK-2’s alkyl chains minimize this effect compared to analogs like MK-44 .

Q. How to resolve contradictions in MK-2’s photovoltaic performance across studies (e.g., Jₛc vs. Vₒc trade-offs)?

Contradictions often arise from:

  • Electrolyte Composition : High I⁻/I₃⁻ concentrations enhance Jₛc but reduce Vₒc due to increased recombination. Use of Co²⁺/³⁺ redox shuttles improves Vₒc (~900 mV) but requires dye structural adjustments .
  • Dye Aggregation : MK-2’s planar structure promotes π-π stacking on TiO₂, reducing electron injection efficiency. Co-adsorption with chenodeoxycholic acid (CDCA) at 1:10 molar ratios mitigates this .

Q. What methodologies enable comparative analysis of MK-2 against other organic dyes (e.g., C219, Eosin B)?

  • Dye Loading Quantification : Desorb MK-2 from TiO₂ using 0.1 M NaOH and measure absorbance (ε = 1.2×10⁵ M⁻¹cm⁻¹ at 510 nm) to compare surface coverage .
  • Transient Absorption Spectroscopy quantifies excited-state lifetimes; MK-2 exhibits τ = 15–20 ns vs. <10 ns for Eosin B, explaining higher Jₛc .
  • Density Functional Theory (DFT) models electron injection rates (kᵢₙⱼ ~10¹³ s⁻¹) and charge-transfer pathways .

Q. How does electrolyte composition (e.g., Li⁺ vs. Mg²⁺) influence MK-2’s binding configuration and stability?

  • In Situ Neutron Reflectometry : Reveals Li⁺ ions coordinate with MK-2’s cyanoacrylate group, reducing electron injection efficiency by 12–15%. Mg²⁺ induces stronger distortions but is less prevalent in common electrolytes .
  • Accelerated Aging Tests : MK-2-based DSSCs retain >90% efficiency after 1000 hours under 1 Sun illumination with iodine-free electrolytes .

Q. What experimental approaches quantify MK-2’s long-term stability under operational conditions?

  • Controlled Light Soaking : Expose DSSCs to 85°C and 85% humidity for 500+ hours, monitoring Vₒc and Jₛc degradation rates. MK-2 shows <5% loss due to its hydrophobic alkyl chains .
  • Mass Spectrometry Post-Testing : Identifies dye decomposition products (e.g., carbazole oxidation) under extreme UV exposure .

Q. How can computational modeling predict MK-2’s performance in novel DSSC architectures?

  • Time-Dependent DFT (TD-DFT) : Simulates absorption spectra and charge-transfer states, validated against experimental data (RMSE < 0.2 eV) .
  • Monte Carlo Simulations : Model dye packing densities on TiO₂, predicting optimal alkyl chain lengths (C6 > C4) for minimizing aggregation .

Q. What structural modifications of MK-2 could enhance charge separation and reduce recombination?

  • Donor-Acceptor Tuning : Replacing carbazole with indolo[3,2-b]carbazole increases extinction coefficients by 20% but requires synthetic precision .
  • π-Spacer Engineering : Introducing bithiophene instead of terthiophene reduces conjugation length, blue-shifting absorption but improving electron mobility .

Methodological Tables

Table 1: Key Photovoltaic Parameters of MK-2-Based DSSCs

ParameterTypical RangeMethodologyReference
Jₛc (mA/cm²)12–16J-V curves under AM 1.5G illumination
Vₒc (mV)720–780EIS-derived recombination resistance
Fill Factor (FF)0.68–0.72IPCE integration
PCE (%)8.5–9.2Certified solar simulator testing

Table 2: Common Experimental Challenges and Solutions

ChallengeSolutionReference
Dye aggregation on TiO₂Co-adsorption with CDCA (1:10 ratio)
Li⁺-induced binding distortionUse ionic liquid electrolytes (e.g., EMIM⁺)
Low Vₒc in iodine electrolytesSwitch to Co(bpy)₃²⁺/³⁺ redox couples

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.